N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide
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Overview
Description
N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazino group, a nitro group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 4-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydrazino group plays a crucial role in forming covalent bonds with target molecules, while the nitro and sulfonamide groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide: shares similarities with other hydrazone and sulfonamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and sulfonamide groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H16N4O6S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-[(4-nitrophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C16H16N4O6S/c1-11(16(22)18-17-10-12-2-6-14(21)7-3-12)19-27(25,26)15-8-4-13(5-9-15)20(23)24/h2-11,19,21H,1H3,(H,18,22)/b17-10+ |
InChI Key |
PWXWWHPRXIHLIG-LICLKQGHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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